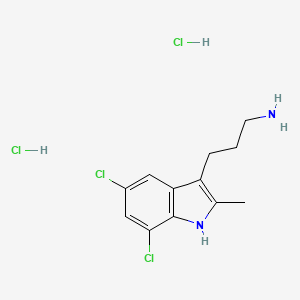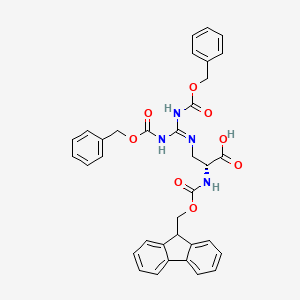
Fmoc-D-Alg(Z)2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Alg(Z)2-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of D-alanine, modified with fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Z) protecting groups. These modifications make it a valuable tool in the field of organic chemistry, particularly in the synthesis of complex peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Alg(Z)2-OH typically involves multiple steps. The starting material, D-alanine, is first protected with a fluorenylmethyloxycarbonyl group. This is achieved by reacting D-alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The resulting Fmoc-D-alanine is then further modified by introducing benzyloxycarbonyl groups. This is done by reacting Fmoc-D-alanine with benzyloxycarbonyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-D-Alg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, while the benzyloxycarbonyl groups can be removed under acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides and proteins with specific sequences and structures .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-D-Alg(Z)2-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Peptides synthesized using this compound have applications in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mecanismo De Acción
Mechanism: The primary mechanism of action of Fmoc-D-Alg(Z)2-OH involves its role as a building block in peptide synthesis. The Fmoc and benzyloxycarbonyl groups protect the amino and carboxyl groups of D-alanine, respectively, allowing for selective reactions at specific sites .
Molecular Targets and Pathways: The compound itself does not have direct biological targets. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, influencing biological pathways .
Comparación Con Compuestos Similares
Fmoc-D-Ala-OH: Similar to Fmoc-D-Alg(Z)2-OH but lacks the benzyloxycarbonyl groups.
Fmoc-L-Alg(Z)2-OH: The L-isomer of this compound, used in similar applications but with different stereochemistry.
Uniqueness: this compound is unique due to its dual protecting groups, which provide greater flexibility and control in peptide synthesis. The presence of both Fmoc and benzyloxycarbonyl groups allows for selective deprotection and coupling reactions, making it a versatile tool in organic synthesis .
Propiedades
Fórmula molecular |
C35H32N4O8 |
|---|---|
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
(2R)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m1/s1 |
Clave InChI |
XCMJTCOTFNNPLQ-SSEXGKCCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


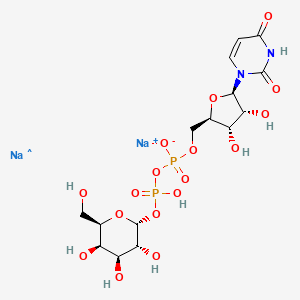
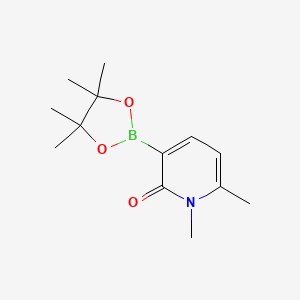
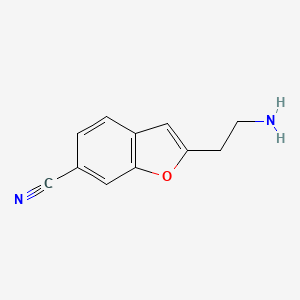
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
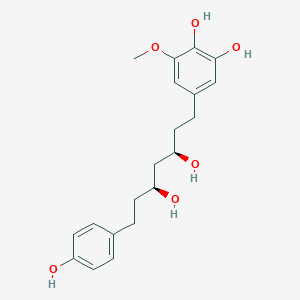
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)


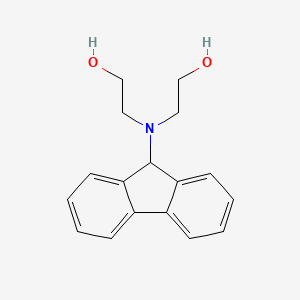
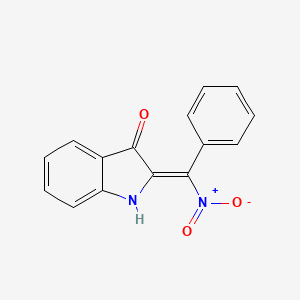

![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
